molecular formula C14H13BFNO4 B1451380 (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid CAS No. 874290-60-5

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Cat. No.: B1451380
CAS No.: 874290-60-5
M. Wt: 289.07 g/mol
InChI Key: WAIJUOHEXSJBQE-UHFFFAOYSA-N
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Description

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid is a boronic acid derivative with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced to the amino group through a reaction with benzyl chloroformate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group through a reaction with boronic acid or its derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, amines, alcohols, and substituted aromatic compounds.

Scientific Research Applications

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme functions and developing therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionalization options and enhances its reactivity. The fluorophenyl group also imparts unique electronic properties, making it distinct from other boronic acids.

Properties

IUPAC Name

[3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIJUOHEXSJBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660251
Record name (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-60-5
Record name Carbamic acid, (4-borono-2-fluorophenyl)-, C-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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